1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone
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Overview
Description
1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone is an organic compound with a complex structure that includes multiple functional groups such as methoxy, phenoxy, and ethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone can be achieved through a multi-step process. One common method involves the following steps:
Friedel-Crafts Acylation: This step introduces the ethanone group to the aromatic ring.
Ether Formation: The phenoxy group is introduced through a nucleophilic substitution reaction.
Alkylation: The propoxy group is added via an alkylation reaction.
Methoxylation: The methoxy group is introduced using a methylating agent.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]methanol: Similar structure but with a methanol group instead of ethanone.
1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]propane: Similar structure but with a propane group.
Uniqueness
1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-4-8-17-11-12-20(21(15-17)23-3)25-14-7-13-24-19-10-6-5-9-18(19)16(2)22/h4-6,8-12,15H,7,13-14H2,1-3H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQUOYDXRXWHTP-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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